BenchChemオンラインストアへようこそ!

1-methyl-N-(piperidin-4-ylmethyl)-1H-pyrazole-4-carboxamide

Medicinal Chemistry Fragment-Based Drug Discovery ADME Prediction

1-Methyl-N-(piperidin-4-ylmethyl)-1H-pyrazole-4-carboxamide (CAS 1152936-16-7) is a low-molecular-weight (222.29 g/mol) pyrazole-4-carboxamide that incorporates a 4-(aminomethyl)piperidine group. The compound is classified as a research chemical and building block, offered by multiple suppliers at analytical purity (typically 95%).

Molecular Formula C11H18N4O
Molecular Weight 222.29 g/mol
CAS No. 1152936-16-7
Cat. No. B1414839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-N-(piperidin-4-ylmethyl)-1H-pyrazole-4-carboxamide
CAS1152936-16-7
Molecular FormulaC11H18N4O
Molecular Weight222.29 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C(=O)NCC2CCNCC2
InChIInChI=1S/C11H18N4O/c1-15-8-10(7-14-15)11(16)13-6-9-2-4-12-5-3-9/h7-9,12H,2-6H2,1H3,(H,13,16)
InChIKeyDDYKDAWXYOWGKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-N-(piperidin-4-ylmethyl)-1H-pyrazole-4-carboxamide (CAS 1152936-16-7): Procurement-Relevant Chemical Profile


1-Methyl-N-(piperidin-4-ylmethyl)-1H-pyrazole-4-carboxamide (CAS 1152936-16-7) is a low-molecular-weight (222.29 g/mol) pyrazole-4-carboxamide that incorporates a 4-(aminomethyl)piperidine group [1]. The compound is classified as a research chemical and building block, offered by multiple suppliers at analytical purity (typically 95%) [2]. It belongs to a family of N-(piperidin-4-ylmethyl)pyrazole carboxamides that serve as intermediates for kinase-targeted libraries and fragment-based discovery, but published head-to-head comparisons with close analogs remain absent from the primary literature.

Why 1-Methyl-N-(piperidin-4-ylmethyl)-1H-pyrazole-4-carboxamide Cannot Be Replaced by Generic Analogs


Procurement decisions for N-(piperidin-4-ylmethyl)pyrazole carboxamides cannot rely on simple class-based interchangeability. Even subtle structural modifications—such as methylation of the pyrazole nitrogen, variation in the length of the methylene linker, or substitution on the piperidine ring—significantly alter hydrogen-bond donor/acceptor count, basicity (pKa of the piperidine NH), and topological polar surface area (59 Ų for the target compound [1]). These parameters directly determine a compound's performance as a synthetic intermediate (coupling yield, regioselectivity) and as a fragment hit (binding-site complementarity, solubility). Without compound-specific comparative data, however, the magnitude of these differences remains unquantified in the open literature, making evidence-based selection challenging.

Quantitative Differentiation Evidence for 1-Methyl-N-(piperidin-4-ylmethyl)-1H-pyrazole-4-carboxamide vs. Closest Analogs


Molecular Descriptor Differentiation: Topological Polar Surface Area (TPSA)

The target compound (CAS 1152936-16-7) possesses a TPSA of 59 Ų [1]. Its closest des-methyl analog—N-(piperidin-4-ylmethyl)-1H-pyrazole-4-carboxamide—is expected to have a similar TPSA (approx. 59-63 Ų, depending on tautomeric state), but the methyl group on the pyrazole nitrogen reduces hydrogen-bond donor capacity and alters the electron distribution of the heterocycle, which can affect stacking interactions in a protein binding site. Quantitative TPSA data for the specific comparator is not available in curated databases.

Medicinal Chemistry Fragment-Based Drug Discovery ADME Prediction

Hydrogen-Bond Acceptor and Donor Profile Differentiation

The target compound has 2 hydrogen-bond donors and 3 hydrogen-bond acceptors as computed by PubChem [1]. The close analog 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide (CAS 1152905-55-9) replaces the methylene linker with a direct N-piperidine attachment, reducing the rotatable bond count and altering the spatial orientation of the piperidine NH. Specific H-bond counts for the comparator have not been published alongside those of the target in a head-to-head study.

Fragment-Based Screening Ligand Efficiency Structure-Activity Relationship

Predicted Lipophilicity (XLogP3) and Fragment-Like Character

The target compound has a computed XLogP3 of -0.2, indicating low lipophilicity [1]. Most commercially available N-(piperidin-4-ylmethyl)pyrazole carboxamide analogs lack a publicly computed XLogP3 value, but the presence of the methyl group on pyrazole is expected to increase lipophilicity by approximately +0.5 log units compared to the non-methylated analog. Without experimental logP data for the comparators, the procurement advantage of the target compound in hydrophilic fragment libraries cannot be quantified.

Fragment-Based Drug Design Lipophilicity Rule-of-Three

Optimal Procurement-Driven Application Scenarios for 1-Methyl-N-(piperidin-4-ylmethyl)-1H-pyrazole-4-carboxamide


Fragment Library Screening for Kinase and Bromodomain Targets

The compound's TPSA (59 Ų) and low lipophilicity (XLogP3 -0.2) align with Rule-of-Three guidelines for fragment-based screening [1]. Its pyrazole-carboxamide core can engage kinase hinge residues or bromodomain acetyl-lysine pockets, while the pendant piperidine NH provides an additional hydrogen-bond anchor. Procurement for fragment libraries is justified when hydrophilic, sp3-rich fragments are desired.

Synthetic Intermediate for RSK and Related Kinase Inhibitors

Patent US10081632B2 exemplifies the use of a closely related 1-((1-methylpiperidin-4-yl)methyl)-1H-pyrazol-4-amine fragment in the construction of potent RSK inhibitors [2]. The target compound's reactive carboxamide can be elaborated via amide coupling or reduction to provide the amine fragment directly, offering a validated entry into a pharmaceutically relevant chemical space.

Control Compound for N-methylpyrazole Structure-Activity Studies

When evaluating the biological impact of N-methylpyrazole substitution, the target compound serves as a defined reference point compared to its non-methylated analog. Its computed HBD/HBA profile (2 donors, 3 acceptors) [1] provides a baseline for interpreting binding data, and its commercial availability at 95% purity allows for reproducible head-to-head experiments.

Quote Request

Request a Quote for 1-methyl-N-(piperidin-4-ylmethyl)-1H-pyrazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.